molecular formula C14H23N5O2S B5563284 N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No. B5563284
M. Wt: 325.43 g/mol
InChI Key: VUQVWEKUYSDMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The synthesis of similar compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the preparation of polynuclear complexes based on similar heterocyclic ligands involves reacting the ligand with inorganic salts under specific conditions to form complexes with distinct structural features (Xiao‐qing Shen et al., 2008).

Molecular Structure Analysis

  • Single-crystal X-ray diffraction is a common technique used to determine the crystal structures of such compounds, providing detailed insights into their molecular geometries and the arrangement of atoms within the crystal lattice. For example, polynuclear complexes involving thiadiazole ligands have been structurally characterized to reveal their coordination modes and the formation of complex structural motifs (Xiao‐qing Shen et al., 2008).

Scientific Research Applications

1. Pharmacokinetics and Metabolism

  • Renzulli et al. (2011) conducted a study on the disposition and metabolism of SB-649868, which is a novel orexin 1 and 2 receptor antagonist, relevant to the treatment of insomnia. The study explored the elimination and metabolization pathways of this compound (Renzulli et al., 2011).

2. Antibacterial Activity

  • Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives, including those with thiadiazole moieties, and assessed their antibacterial activities. This research provides insights into the potential antibacterial applications of thiadiazole derivatives (Song et al., 2017).

3. Anticancer and Analgesic Agents

  • Abu‐Hashem et al. (2020) investigated a series of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from specific compounds, for their anti-inflammatory and analgesic properties. This research highlights the therapeutic potential of thiadiazole derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

4. Chemical Synthesis and Structure

  • Shen et al. (2008) conducted a study on the synthesis, structure, and thermal properties of polynuclear complexes with a ligand similar to the queried compound. This research provides valuable information about the structural and thermal characteristics of related compounds (Shen et al., 2008).

5. Antimicrobial and Antitumor Activities

  • Tiwari et al. (2017) explored the synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which demonstrated promising anticancer activity (Tiwari et al., 2017).

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals. More research is also needed to fully understand their mechanisms of action .

properties

IUPAC Name

3-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-4-11-16-17-12(22-11)8-15-13(20)10-6-5-7-19(9-10)14(21)18(2)3/h10H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQVWEKUYSDMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CNC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

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